molecular formula C9H10BrNO2 B5854366 2-(4-bromo-3-methylphenoxy)acetamide

2-(4-bromo-3-methylphenoxy)acetamide

Cat. No. B5854366
M. Wt: 244.08 g/mol
InChI Key: LHITUYNQSLAXMZ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)acetamide, also known as BAMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMPA is a derivative of the widely used compound, 4-bromo-3-methylphenol, and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)acetamide is not yet fully understood. However, studies have suggested that 2-(4-bromo-3-methylphenoxy)acetamide may work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. 2-(4-bromo-3-methylphenoxy)acetamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to have anticonvulsant effects. 2-(4-bromo-3-methylphenoxy)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-3-methylphenoxy)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2-(4-bromo-3-methylphenoxy)acetamide has been shown to be stable under various conditions, making it a useful tool for studying its effects on different biological systems. However, one limitation of using 2-(4-bromo-3-methylphenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 2-(4-bromo-3-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-bromo-3-methylphenoxy)acetamide's potential as a diagnostic tool for cancer warrants further investigation. Further studies are also needed to fully understand the mechanism of action of 2-(4-bromo-3-methylphenoxy)acetamide and its effects on different biological systems.

Synthesis Methods

2-(4-bromo-3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride, followed by treatment with sodium hydroxide. Another method involves the reaction of 4-bromo-3-methylphenol with ethyl chloroacetate, followed by treatment with sodium hydroxide. Both methods result in the formation of 2-(4-bromo-3-methylphenoxy)acetamide as a white crystalline powder.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 2-(4-bromo-3-methylphenoxy)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-bromo-3-methylphenoxy)acetamide has been shown to have potential as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHITUYNQSLAXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenoxy)acetamide

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